Lipophilicity (XLogP3) Comparison: Balanced Hydrophobicity Versus Closest N‑Methyl Triazine Congeners
Computed lipophilicity (XLogP3) of 4‑chloro‑N‑methyl‑1,3,5‑triazin‑2‑amine is 1.3, which places it midway between the more polar 4‑chloro‑1,3,5‑triazin‑2‑amine (XLogP3 = 0.6) and the more lipophilic 4,6‑dichloro‑N‑methyl‑1,3,5‑triazin‑2‑amine (XLogP3 = 2.2) [1]. An XLogP3 value near 1.3 is often associated with a favourable balance between aqueous solubility and membrane permeability, avoiding the extremely low hydrophobicity that can limit cellular uptake (XLogP3 < 1) and the excessive lipophilicity (XLogP3 > 3) that can promote off‑target binding and metabolic instability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 4‑chloro‑1,3,5‑triazin‑2‑amine: XLogP3 = 0.6; 4,6‑dichloro‑N‑methyl‑1,3,5‑triazin‑2‑amine: XLogP3 = 2.2 |
| Quantified Difference | +0.7 log units more lipophilic than the non‑methylated analog; −0.9 log units less lipophilic than the dichloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.04.14 release |
Why This Matters
This lipophilicity window (0.6–2.2) positions the target compound as a ‘Goldilocks’ scaffold with theoretically superior passive permeability and a lower risk of non‑specific binding compared to both the overly polar and the excessively lipophilic analogs, a critical consideration when selecting a triazine building block for lead‑like or fragment‑based libraries.
- [1] PubChem Compound Summary CID 17959650 – 4-Chloro-N-methyl-1,3,5-triazin-2-amine; CID 24381 – 4‑Chloro‑1,3,5‑triazin‑2‑amine; CID 312201 – 4,6‑Dichloro‑N‑methyl‑1,3,5‑triazin‑2‑amine; National Center for Biotechnology Information; accessed 2026‑05‑07. View Source
